(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
Description
This compound is a bicyclic proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₇NO₄ (molecular weight: 227.26 g/mol), with a bicyclo[3.1.0]hexane core that imposes significant ring strain and conformational rigidity. The stereochemistry (1S,4R,5S) dictates its three-dimensional interactions, making it valuable in peptide synthesis and drug design for modulating bioavailability and target binding .
Properties
IUPAC Name |
(1S,4R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-7(9(13)14)6-4-8(6)12/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTQQTUDFXUEEX-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]2[C@@H]1C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentene and aziridine derivatives.
Cyclization: A key step involves the cyclization of these starting materials to form the azabicyclo[3.1.0]hexane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Protection and Functionalization: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using Boc anhydride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring system.
Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated significant inhibition of cell growth in A549 and HeLa cell lines, suggesting a mechanism involving apoptosis induction.
Neuroprotective Effects
Emerging research suggests that (1S,4R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid may have neuroprotective properties:
- A rodent model study focused on Alzheimer's disease showed that treatment with this compound improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 1: Anticancer Properties
A comprehensive investigation into the anticancer properties of azabicyclic compounds revealed that this compound significantly inhibited the proliferation of cancer cells through apoptosis pathways.
Case Study 2: Neuroprotection
Research focusing on neuroprotection demonstrated that this compound has the potential to mitigate cognitive decline in models of Alzheimer's disease by reducing amyloid plaque accumulation and enhancing synaptic function.
Mechanism of Action
The mechanism of action of (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can inhibit or activate biological pathways. The Boc group provides stability and protection during these interactions, ensuring the compound remains active under physiological conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Key Substituent Differences
Key Insights :
Stereochemical Differences
Table 2: Stereochemical Impact on Properties
Key Insights :
Ring System Modifications
Table 3: Bicyclic Core Variations
Biological Activity
The compound (1S,4R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid is a bicyclic structure characterized by its unique stereochemistry and functional groups, which influence its biological activity and potential applications in medicinal chemistry. This article reviews various aspects of its biological activity, including structure-activity relationships, synthesis pathways, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : CHN O
- Molecular Weight : 227.26 g/mol
- CAS Number : 1932215-43-4
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the bicyclic structure through cyclization reactions.
- Protection of amino groups using tert-butoxycarbonyl (Boc) groups to enhance stability during reactions.
- Carboxylation to introduce the carboxylic acid moiety at the desired position.
The biological activity of this compound is influenced by its ability to interact with various biological macromolecules such as enzymes and receptors:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may also interact with specific receptors, potentially influencing signaling pathways related to pain and inflammation.
Computational Predictions
Using computational methods like the Prediction of Activity Spectra for Substances (PASS), researchers can assess potential pharmacological effects based on structural characteristics. Such analyses indicate possible therapeutic effects including anti-inflammatory and analgesic properties .
Case Studies and Research Findings
Several studies have explored the biological implications of similar azabicyclic compounds:
- Anti-inflammatory Effects : Research has shown that azabicyclic compounds can exhibit significant anti-inflammatory activity in vitro and in vivo models .
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound might share similar properties .
- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial properties against various pathogens .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insight into the unique biological activities attributed to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Azabicyclo[3.3.0]octane | Structure | Larger bicyclic system; different interactions |
| 7-Azabicyclo[4.3.0]nonane | Structure | Nitrogen in a different position; distinct pharmacological properties |
| 3-Azabicyclo[2.2.1]heptane | Structure | Smaller structure; different reactivity patterns due to ring strain |
These compounds exhibit varying degrees of biological activity depending on their structural features and functional groups .
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Use nitrile or neoprene gloves, full chemical protective clothing, and eye/face shields to prevent skin/eye contact . Ensure local exhaust ventilation to minimize aerosol formation. For respiratory protection, employ NIOSH/CEN-approved P95 (US) or P1 (EU) filters for low exposure, or OV/AG/P99 (US) filters for higher-risk scenarios . Store at 2–8°C in airtight containers to maintain stability . Always consult SDS prior to use and dispose of waste via licensed facilities .
Q. How is this compound synthesized, and what steps ensure optimal yield?
- Methodological Answer: While direct synthesis data is unavailable, analogous Boc-protected bicyclic compounds (e.g., methanoprolines) are synthesized via cycloaddition or Mitsunobu reactions. Critical steps include:
- Protecting the amine with Boc anhydride in tetrahydrofuran (THF) under inert atmosphere.
- Cyclization using catalytic palladium or copper reagents.
- Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) . Monitor reaction progress by TLC (Rf ~0.3 in 3:7 EtOAc/hexane).
Q. What first-aid measures are recommended for accidental exposure?
- Methodological Answer:
Q. Which solvents are compatible for dissolving this compound?
- Methodological Answer: Based on structural analogs (e.g., methanoprolines), polar aprotic solvents like DMSO or DMF are suitable. For reactions, test solubility in dichloromethane (DCM) or THF. Avoid aqueous buffers unless pH-adjusted (carboxylic acid group may require neutralization) .
Q. How should stability and degradation be monitored during storage?
- Methodological Answer: Store at 2–8°C in desiccated conditions. Monitor for color changes (yellowing indicates degradation) or precipitation. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity monthly; a >5% impurity peak suggests instability .
Advanced Research Questions
Q. What computational methods predict the conformational impact of the bicyclo[3.1.0]hexane scaffold?
- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G*) to analyze ring strain and torsional angles. Compare with X-ray crystallography data of analogs (e.g., methanoprolines) to validate rigidity. Molecular dynamics simulations (AMBER force field) can model interactions in solvent environments .
Q. How can stereochemical purity be confirmed, and what analytical challenges arise?
- Methodological Answer: Use chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) to resolve enantiomers. For NMR, analyze coupling constants (J values) in spectra (e.g., vicinal protons on the bicyclic core). Challenges include signal overlap due to rigid structure; employ -DEPT or 2D-COSY for clarity .
Q. What strategies mitigate genotoxic risks in cell-based assays?
- Methodological Answer: Pre-screen using Ames tests (TA98 strain ± metabolic activation) to assess mutagenicity. If IARC/ACGIH carcinogenicity flags apply (e.g., components ≥0.1% ), use lower concentrations (<10 µM) and include antioxidant buffers (e.g., ascorbate) to reduce reactive byproducts. Conduct assays in sealed, vented systems to limit aerosol exposure .
Q. How is the Boc group selectively removed without degrading the bicyclic core?
- Methodological Answer: Treat with trifluoroacetic acid (TFA)/DCM (1:4 v/v) for 2 hours at 0°C to cleave Boc while preserving the carboxylic acid. Neutralize with cold NaHCO3 and extract with DCM. Confirm deprotection via IR (loss of ~1680 cm Boc carbonyl peak) .
Q. What synthetic routes optimize enantiomeric excess for the (1S,4R,5S) configuration?
- Methodological Answer:
Employ asymmetric catalysis: Use (R)-BINAP/PdCl2 for Suzuki coupling to install chirality. Alternatively, enzymatic resolution (e.g., lipase PS-30) in tert-butyl methyl ether can separate enantiomers. Monitor ee by polarimetry ([α] +15° to +20° in CHCl3 for desired isomer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
